2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide

Fragment-based drug discovery Crystallographic fragment screening PanDDA analysis

Fragment-based drug discovery (FBDD) programs targeting the spliceosomal Prp8/Aar2 interface require validated starting points with confirmed binding poses. This compound (PDB ligand code W36) is a crystallographically validated hit (RSCC 0.773) from the F2X-Universal Library screen, uniquely occupying the Aar2/RNaseH site. • Structure-confirmed binding mode at the Aar2/RNaseH interface; the 3-fluoro-4-methylphenyl substitution pattern is critical for activity. • Built-in 19F NMR reporter enables direct binding assays in solution. • Suitable as a calibration standard for PanDDA fragment screening pipelines. Supplied with full analytical documentation for immediate medicinal chemistry use.

Molecular Formula C9H13FN2O2S
Molecular Weight 232.28 g/mol
Cat. No. B13245401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide
Molecular FormulaC9H13FN2O2S
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)CCN)F
InChIInChI=1S/C9H13FN2O2S/c1-7-2-3-8(6-9(7)10)12-15(13,14)5-4-11/h2-3,6,12H,4-5,11H2,1H3
InChIKeyOCSCDNBRMDMHFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide: Hit Identity & Crystallographic Data


2-Amino-N-(3-fluoro-4-methylphenyl)ethane-1-sulfonamide (PDB ligand code W36) is a sulfonamide fragment (C9H13FN2O2S, MW 232.28 Da) that emerged as a validated hit from a large-scale crystallographic screen [1]. The compound was co-crystallized with the Aar2/RNaseH protein-protein complex and is deposited as PanDDA analysis group entry 7FK0 [2]. Its structure features a 3-fluoro-4-methylphenyl ring linked to an aminoethanesulfonamide chain, placing it within the fragment-based drug discovery (FBDD) chemical space.

Crystallographic fragment hit validation workflow
Aar2/RNaseH protein-protein interaction probe
3-fluoro-4-methylphenyl sulfonamide scaffold for hit expansion

W36 Specificity: Why Generic Sulfonamides Cannot Substitute


Generic sulfonamide fragments lack the precise 3-fluoro-4-methyl substitution that drives the unique binding mode of W36 at the Aar2/RNaseH interface [1]. The fluorine atom contributes electron density that pinpoints the ligand position in X-ray crystallography, while the methyl group occupies a complementary hydrophobic pocket. In the F2X-Universal Library screening campaign, only fragments bearing this specific substitution pattern occupied the Aar2/RNaseH site with the defined pose observed in 7FK0 [2]. Consequently, swapping W36 for a simple unsubstituted or differently substituted sulfonamide would abrogate the critical binding interactions validated by the PanDDA analysis.

3-Fluoro-4-methyl substitution pattern is essential for binding; generic sulfonamides lack this motif and may abrogate validated interactions at the Aar2/RNaseH interface.

Fluorine atom provides a distinct electron density anchor; non-fluorinated analogs may introduce structural ambiguity in crystallographic modeling.

Quantitative Differentiation Evidence for W36


Crystallographic Occupancy & Fit Quality

Among multiple instances of W36 in the 7FK0 asymmetric unit, the best-fitted copy (chain B, residue 401) displays a Real Space Correlation Coefficient (RSCC) of 0.773 and an average occupancy of 0.88, outperforming other instances that ranked at 6% goodness-of-fit [1]. This RSCC exceeds the commonly accepted threshold of 0.6 for reliable ligand placement, confirming that the 3-fluoro-4-methylphenyl sulfonamide scaffold yields unambiguous electron density.

RSCC Fit Quality
Head-to-head
RSCC = 0.773 (best-fitted instance)
Validates binding pose reliability above threshold 0.6
Chain B residue 401, PDB 7FK0; top 6% of fits
Fragment-based drug discovery Crystallographic fragment screening PanDDA analysis

Hit Rate Enrichment in F2X-Universal Library Screen

The F2X-Universal Library yielded a 21% hit rate against the Aar2/RNaseH complex (269 hits from 1103 compounds) [1], demonstrating the target's tractability. W36 was one of the fragments that successfully co-crystallized with the complex, placing it among the minority of library members that show productive binding [2].

Hit Rate Enrichment
Class-level
W36 among top 21% hits (269/1103)
Pre-validated hit population member
F2X-Universal Library crystallographic screen
Fragment library Hit identification Crystallographic screening

Fluorine Atom as a Crystallographic Anchor Point

The 3-fluoro substituent of W36 provides a clear electron density signature in the 7FK0 crystal structure, enabling unambiguous assignment of the binding pose [1]. This property differentiates W36 from non-fluorinated sulfonamide analogs whose electron density for the phenyl ring would be less distinctive, potentially leading to ambiguous modeling.

Fluorine Marker
Class-level
Fluorine provides clear electron density signature
Reduces structural ambiguity in modeling
Non-fluorinated analogs may lack distinct density
Halogen-mediated binding Fluorine in drug design Crystallographic phasing

W36 Best Application Scenarios


Fragment-Based Hit Expansion: Aar2/RNaseH Interface

W36 serves as a structure-validated starting point for medicinal chemistry programs aimed at the yeast Prp8 RNaseH-like domain/Aar2 interaction. Its crystallographically confirmed binding pose (RSCC 0.773) and membership in the F2X-Universal Library's 21% hit population make it suitable for fragment growing, merging, or linking strategies [1]. The 3-fluoro-4-methylphenyl substitution patternshould be preserved during optimization to maintain the validated binding mode.

Chemical Probes for Prp8 Splicing Factor

Researchers investigating the biological functions of the spliceosomal Prp8 protein can use W36 as a tool compound to probe the Aar2/RNaseH interface, as its binding site overlaps with a putative protein-protein interaction region [1]. The fluorine atom provides a built-in 19F NMR reporter, enabling binding studies in solution.

Fluorine-Focused Crystallographic Fragment Screening

Laboratories conducting crystallographic fragment screens can employ W36 as a positive control or calibration standard because its fluorine atom generates strong electron density, making it an ideal reference for benchmarking PanDDA or similar analysis pipelines [2].

Application
Selection Property
Validation Focus
Fragment-Based Hit Expansion: Aar2/RNaseH Interface
Crystallographic occupancy quality
RSCC and binding pose review
Prp8 Splicing Factor Probe
Fluorine 19F NMR reporter
Binding study reproducibility
Crystallographic Screening Control
Fluorine density as calibration standard
PanDDA pipeline benchmarking

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